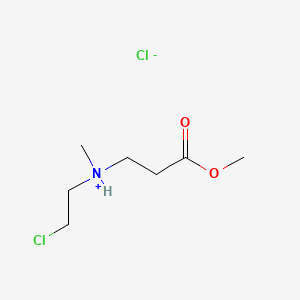

N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride

描述

属性

CAS 编号 |

89796-55-4 |

|---|---|

分子式 |

C7H15Cl2NO2 |

分子量 |

216.10 g/mol |

IUPAC 名称 |

2-chloroethyl-(3-methoxy-3-oxopropyl)-methylazanium;chloride |

InChI |

InChI=1S/C7H14ClNO2.ClH/c1-9(6-4-8)5-3-7(10)11-2;/h3-6H2,1-2H3;1H |

InChI 键 |

YPGQDLVEFYVEDC-UHFFFAOYSA-N |

规范 SMILES |

C[NH+](CCC(=O)OC)CCCl.[Cl-] |

产品来源 |

United States |

相似化合物的比较

Key Structural Features :

- Backbone : β-alanine (NH-CH2-CH2-COOCH3).

- N-substituents : 2-Chloroethyl (Cl-CH2-CH2-) and methyl (CH3).

- Salt form : Hydrochloride.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to analogs with varying N-substituents, ester groups, or backbone modifications (Table 1).

Table 1: Structural Comparison

*Molecular weight estimated based on structural formula (C8H16Cl2NO2).

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve water solubility. The morpholine derivatives (6c-f) exhibit better solubility than diethylamino analogs due to the polar oxygen in morpholine .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with N-methyl-beta-alanine methyl ester. React with 2-chloroethyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl group via nucleophilic substitution .

- Step 2 : Optimize temperature (40–60°C) and solvent (methylene dichloride or THF) to enhance yield. Monitor reaction progress using TLC or HPLC .

- Step 3 : Purify the product via recrystallization or column chromatography. Confirm purity (>98%) via NMR and mass spectrometry .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Higher yields at moderate temperatures |

| Solvent | Methylene dichloride | Enhances solubility of intermediates |

| Base | Triethylamine | Reduces side reactions |

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., chloroethyl protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion verification (expected [M+H]⁺ ~ 252.7) .

- Data Interpretation : Cross-reference spectral data with PubChem entries for validation .

Q. How should stability and storage conditions be managed for this compound?

- Guidelines :

- Store in airtight containers at -20°C to prevent hydrolysis of the chloroethyl group .

- Avoid exposure to moisture and light. Use desiccants in storage vials .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks; monitor via HPLC .

Advanced Questions

Q. How does the chloroethyl group influence reactivity in alkylation or cross-linking studies?

- Mechanistic Insight :

- The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols or amines in proteins), enabling covalent modifications .

- Kinetic studies (e.g., using stopped-flow spectrometry) can quantify reaction rates with model nucleophiles like glutathione .

- Case Study :

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Application |

|---|---|---|

| Cysteine | 0.15 ± 0.02 | Protein cross-linking |

| Histidine | 0.03 ± 0.01 | Limited reactivity |

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inertness) be resolved?

- Strategies :

- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to identify threshold effects .

- Cell Line Variability : Compare results in multiple models (e.g., HEK293 vs. HeLa cells) .

- Metabolite Screening : Use LC-MS to detect decomposition products that may confound results .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to identify binding pockets .

- MD Simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. Are stereoisomers or conformers of this compound relevant to its activity?

- Analysis :

- The beta-alanine backbone may adopt multiple conformations. Use NOESY NMR to study spatial arrangements .

- Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers if present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。